molecular formula C7H3BrClNO2S B2771628 4-Bromo-2-cyanobenzenesulfonyl chloride CAS No. 431046-20-7

4-Bromo-2-cyanobenzenesulfonyl chloride

Cat. No.: B2771628
CAS No.: 431046-20-7
M. Wt: 280.52
InChI Key: UKKDPMZQOAIVAD-UHFFFAOYSA-N
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Description

4-Bromo-2-cyanobenzenesulfonyl chloride is an organic compound with the molecular formula C₇H₃BrClNO₂S and a molecular weight of 280.53 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-cyanobenzenesulfonyl chloride can be synthesized through multiple synthetic routes. One common method involves the sulfonylation of 4-bromo-2-cyanobenzene with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. The process may include the use of catalysts and optimized reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyanobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-bromo-2-cyanobenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile used . The cyano group can also participate in reactions, such as reduction to form amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-cyanobenzenesulfonyl chloride is unique due to the presence of both a bromine atom and a cyano group, which provide distinct reactivity patterns. This combination allows for a wider range of chemical transformations and applications compared to similar compounds .

Properties

IUPAC Name

4-bromo-2-cyanobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKDPMZQOAIVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431046-20-7
Record name 4-bromo-2-cyanobenzene-1-sulfonyl chloride
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